molecular formula C8H15N B14637223 2,3,4-Trimethylpentanenitrile CAS No. 53153-89-2

2,3,4-Trimethylpentanenitrile

Cat. No.: B14637223
CAS No.: 53153-89-2
M. Wt: 125.21 g/mol
InChI Key: AMLJYAFIQBWMKJ-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpentanenitrile is a branched aliphatic nitrile with the molecular formula C₈H₁₅N. Its structure features a pentane backbone substituted with methyl groups at the 2nd, 3rd, and 4th carbon positions and a nitrile (-CN) functional group at the terminal carbon. The nitrile group confers reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to primary amines.

Properties

CAS No.

53153-89-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,3,4-trimethylpentanenitrile

InChI

InChI=1S/C8H15N/c1-6(2)8(4)7(3)5-9/h6-8H,1-4H3

InChI Key

AMLJYAFIQBWMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylpentanenitrile typically involves the reaction of 2,3,4-trimethylpentane with a nitrile-forming reagent. One common method is the ammoxidation of 2,3,4-trimethylpentane, where the hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile compound.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trimethylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

Structural Isomers: 2,2,4-Trimethylpentanenitrile vs. 2,3,4-Trimethylpentanenitrile

Branching patterns significantly influence physical properties. For example:

  • 2,2,4-Trimethylpentane (CAS 540-84-1), an alkane analog, has a boiling point of ~99°C due to reduced surface area from branching .
  • Hypothetically, This compound would exhibit a higher boiling point than its alkane counterpart due to the polar nitrile group. Compared to its structural isomer 2,2,4-Trimethylpentanenitrile , the 2,3,4-isomer’s asymmetrical branching may lower melting points but increase solubility in polar solvents.

Functional Group Variants: Nitriles vs. Alkanes and Ketones

  • Nitrile vs. Alkane : The nitrile group increases polarity, leading to higher boiling points and water solubility. For instance, pentanenitrile (straight-chain) boils at ~141°C, whereas pentane boils at 36°C.
  • Nitrile vs. Ketone: Compared to 3-Pentanone, 2,2,4,4-tetramethyl- (CAS 815-24-7), nitriles generally exhibit lower reactivity toward nucleophiles but higher thermal stability .

Data Table: Estimated Properties of Selected Compounds

Compound Molecular Formula Boiling Point (°C, estimated) Solubility (Water) Reactivity Highlights
This compound C₈H₁₅N 160–180* Low (polar solvents) Hydrolysis, reduction to amines
2,2,4-Trimethylpentane C₈H₁₈ 99 Insoluble Combustion, halogenation
Pentanenitrile C₅H₉N 141 Slightly soluble Base-catalyzed hydrolysis
3-Pentanone, 2,2,4,4-tetramethyl- C₉H₁₈O 170–175 Insoluble Ketone-specific reactions (e.g., Grignard)

*Estimated based on branching and nitrile group trends.

Research Findings and Limitations

While specific studies on this compound are scarce, comparisons with analogs reveal:

  • Branching Effects : Increased branching lowers boiling points but enhances steric hindrance, reducing reaction rates in nucleophilic substitutions .
  • Functional Group Impact : Nitriles offer versatile reactivity compared to alkanes or ketones, making them valuable intermediates in multi-step syntheses.

Limitations : The absence of direct experimental data for this compound necessitates reliance on structural analogs and general organic chemistry principles. Further empirical studies are needed to validate predicted properties.

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